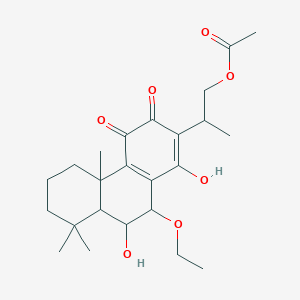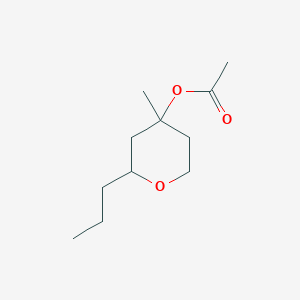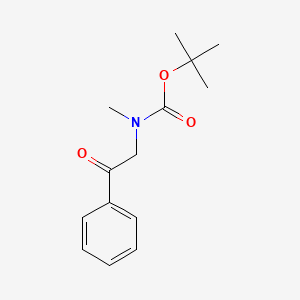
2-(10-Ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(10-Ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C24H34O7 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Applications
Research into antioxidants like ethoxyquin and its analogues reveals significant interest in compounds that protect valuable unsaturated fatty acids from oxidation. Ethoxyquin has been specifically used for protecting fish meal from spontaneous combustion due to the high degree of unsaturation in residual lipids. Analogues of ethoxyquin, such as hydroquin, have been developed and patented for their efficacy in preventing oxidation in fish meal, demonstrating the critical role of antioxidant research in food preservation and safety (A. J. de Koning, 2002).
Biodegradation and Environmental Fate
The study of the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) provides insight into how substances break down in soil and groundwater. Understanding the microbial capacity to degrade substances can inform applications in bioremediation and environmental protection. Aerobic and anaerobic biodegradation pathways, as well as the impact of co-contaminants, are critical areas of research for assessing the environmental impact of chemical compounds (S. Thornton et al., 2020).
Chemical Synthesis and Catalysis
Explorations into the synthesis and catalytic applications of chemical compounds, including the development of efficient synthesis pathways for pharmaceuticals or industrial chemicals, highlight the importance of research into novel compounds. The development of new catalysts, understanding reaction mechanisms, and optimizing production processes are crucial for advancing chemical manufacturing and pharmaceutical development. For instance, the synthesis of (S)-clopidogrel, an antithrombotic drug, illustrates the ongoing need for innovative approaches in chemical synthesis (A. Saeed et al., 2017).
Advanced Oxidation Processes
Research into advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants like acetaminophen demonstrates the application of chemical research in environmental engineering. Understanding the kinetics, mechanisms, and by-products of AOPs is essential for developing effective water treatment technologies that can mitigate the impact of pharmaceuticals and other recalcitrant compounds on aquatic ecosystems (Mohammad Qutob et al., 2022).
Properties
IUPAC Name |
2-(10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFLKOPTWXVBHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




